molecular formula C19H21N3O5S B2486530 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-54-8

6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2486530
CAS No.: 864927-54-8
M. Wt: 403.45
InChI Key: IHCJDWDOQDIPDL-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • The compound's derivatives show promising antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized derivatives of pyridothienopyrimidines and pyridothienotriazines, which demonstrated significant in vitro antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • In a similar vein, Bakhite, Abdel-rahman, and Al-Taifi (2004) explored the antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, confirming their efficacy against various microbial strains (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Antibacterial Activity

  • Doshi, Thakkar, Khirsariya, Thakur, and Ray (2015) synthesized and tested 6-tosyl tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues for their antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).

Antimycobacterial Applications

  • Nallangi, Samala, Sridevi, Yogeeswari, and Sriram (2014) developed antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides by modifying a known antimycobacterial molecule. Their study showed significant activity against Mycobacterium tuberculosis (Nallangi et al., 2014).

Anti-inflammatory Potential

  • Chiriapkin, Kodonidi, Ivchenko, and Smirnova (2021) synthesized derivatives for potential anti-inflammatory applications. They identified promising compounds, particularly one with a 2-hydroxyphenyl fragment, which may be significant for further biological activity studies (Chiriapkin et al., 2021).

Mechanism of Action

Future Directions

Future research could focus on the synthesis of novel analogs of these compounds, exploring their potential biological activities, and optimizing their physical and chemical properties for specific applications .

Properties

IUPAC Name

6-acetyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-10(23)22-5-4-14-15(9-22)28-19(16(14)17(20)24)21-18(25)11-6-12(26-2)8-13(7-11)27-3/h6-8H,4-5,9H2,1-3H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJDWDOQDIPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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